methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate
CAS No.: 865187-17-3
Cat. No.: VC0207700
Molecular Formula: C22H26N2O4
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 865187-17-3 |
|---|---|
| Molecular Formula | C22H26N2O4 |
| IUPAC Name | methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate |
| Standard InChI | InChI=1S/C22H26N2O4/c1-4-13-11-24(2)19-9-15-14-7-5-6-8-17(14)23-20(15)18(26)10-16(13)22(19,12-25)21(27)28-3/h4-8,16,19,23,25H,9-12H2,1-3H3/b13-4-/t16-,19-,22+/m0/s1 |
| SMILES | CC=C1CN(C2CC3=C(C(=O)CC1C2(CO)C(=O)OC)NC4=CC=CC=C34)C |
| Appearance | Yellow powder |
Introduction
Structural Characterization and Nomenclature
The compound methyl (1S,14S,15E,18R)-15-ethylidene-18-(hydroxymethyl)-17-methyl-12-oxo-10,17-diazatetracyclo[12.3.1.03,11.04,9]octadeca-3(11),4,6,8-tetraene-18-carboxylate is a complex organic molecule belonging to the diazatetracyclic class of alkaloids. Its IUPAC name encodes a tetracyclic framework with nitrogen atoms at positions 10 and 17, a ketone group at position 12, and an ethylidene substituent at position 15. The stereochemical descriptors (1S,14S,15E,18R) indicate precise spatial arrangements critical to its biological and chemical properties .
Key Structural Features
| Feature | Description |
|---|---|
| Tetracyclic core | A fused bicyclic system with bridgehead nitrogen atoms at positions 10 and 17 |
| Functional groups | - Ethylidene (C15) - Hydroxymethyl (C18) - Ketone (C12) - Methyl ester (C18) |
| Stereochemistry | Defined by E/Z geometry at C15 and R/S configurations at C1, C14, and C18 |
| Molecular formula | C₂₂H₂₆N₂O₄ |
| Molecular weight | 394.45 g/mol |
Synthesis and Production
The synthesis of this compound involves multi-step strategies tailored to its intricate structure. While full synthetic routes are often proprietary, key methodologies from related alkaloid syntheses provide insights:
Strategic Approaches
-
Pictet-Spengler Cyclization:
Asymmetric Pictet-Spengler reactions are employed to form the indole nucleus, a common precursor for diazatetracyclic alkaloids . -
Dieckmann Condensation:
Intramolecular aldol or Michael additions create fused ring systems, establishing the tetracyclic backbone . -
Cross-Coupling Reactions:
Palladium-catalyzed reactions enable precise bond formation between aromatic and aliphatic segments .
Challenges in Synthesis
| Challenge | Impact on Yield/Complexity |
|---|---|
| Stereocontrol | Requires enantioselective catalysts or chiral auxiliaries |
| Ring Strain | Tetracyclic systems prone to instability during functionalization |
| Functional Group Compatibility | Hydroxymethyl and ketone groups may interfere with reaction conditions |
| Target Type | Potential Interaction Sites |
|---|---|
| Enzymes | Serine hydrolases (e.g., acetylcholinesterase) |
| Receptors | GABA_A receptors (analogous to gelsemine) |
| DNA Interactions | Intercalation via planar aromatic systems |
Comparative Analysis of Related Alkaloids
Research Findings and Applications
Structural Elucidation
X-ray crystallography and NMR spectroscopy have been pivotal in resolving the compound’s spatial arrangement. The ethylidene group (C15) adopts an E-configuration, while the hydroxymethyl (C18) and methyl ester groups are stereochemically rigid .
Applications in Medicinal Chemistry
| Application | Rationale |
|---|---|
| Pain Modulation | Structural similarity to gelsemine’s glycine receptor-binding motif |
| Anticancer Development | Potential inhibition of kinases via ATP-binding site interactions |
| Neuroprotective Agents | Modulation of GABAergic pathways analogous to indole alkaloids |
Environmental and Toxicological Considerations
| Aspect | Data Availability |
|---|---|
| Ecotoxicity | No published studies |
| Metabolic Stability | Likely hepatic oxidation via CYP450 |
| Bioaccumulation | Low predicted logP (XLogP3-AA ~4.1) |
Future Research Directions
-
Biological Profiling: High-throughput screening against validated targets (e.g., NMDA receptors, kinase panels).
-
Scaffold Optimization: Derivatization of hydroxymethyl and ketone groups to enhance bioavailability.
-
Computational Modeling: Molecular docking studies to predict receptor interactions.
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